1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid
Overview
Description
1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid is a heterocyclic compound that features both azetidine and nicotinoyl moieties The presence of a fluorine atom at the 5-position of the nicotinoyl ring enhances its chemical reactivity and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction involving an appropriate nitrile and an alkene.
Introduction of the Nicotinoyl Group: The nicotinoyl group can be introduced via a nucleophilic substitution reaction using 5-fluoronicotinic acid as a starting material.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.
Comparison with Similar Compounds
- 1-(5-Chloronicotinoyl)azetidine-3-carboxylic acid
- 1-(5-Bromonicotinoyl)azetidine-3-carboxylic acid
- 1-(5-Methylnicotinoyl)azetidine-3-carboxylic acid
Uniqueness: 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to its chloro, bromo, and methyl analogs, the fluorine-substituted compound often exhibits higher potency and selectivity in biological assays.
Properties
IUPAC Name |
1-(5-fluoropyridine-3-carbonyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O3/c11-8-1-6(2-12-3-8)9(14)13-4-7(5-13)10(15)16/h1-3,7H,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVOKRDTFVFAOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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